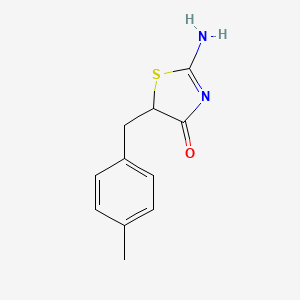

2-imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PPARγ agonist and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anticancer Applications

2-aminothiazole derivatives have shown promise in the field of anticancer drug discovery . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . For example, dasatinib and alpelisib, two clinically applied anticancer drugs, contain a 2-aminothiazole scaffold .

Antioxidant Applications

2-aminothiazole-based compounds have been associated with antioxidant activity . Antioxidants play a crucial role in protecting the body from damage by free radicals, which are often implicated in chronic diseases and aging processes.

Antimicrobial Applications

These compounds have also been linked to antimicrobial activity . This makes them potentially useful in the development of new drugs to combat resistant strains of bacteria and other microbes.

Anti-inflammatory Applications

2-aminothiazole derivatives have been found to possess anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antiviral Applications

Some 2-aminothiazole derivatives have shown antiviral properties . This suggests potential for the development of new antiviral drugs.

Anticonvulsant Applications

There is evidence to suggest that 2-aminothiazole derivatives may have anticonvulsant properties . This could potentially lead to new treatments for epilepsy and other seizure disorders.

Antidiabetic Applications

Some 2-aminothiazole derivatives have been associated with antidiabetic activity . This could potentially lead to new treatments for diabetes.

Antihypertensive Applications

2-aminothiazole derivatives have also been linked to antihypertensive activity . This could potentially lead to new treatments for high blood pressure.

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which are structurally similar, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole anticancer agents exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are known to interact with multiple enzyme targets such as EGFR/VGFER kinase .

Biochemical Pathways

2-aminothiazole derivatives are known to affect a broad spectrum of biological activities .

Result of Action

2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

properties

IUPAC Name |

2-amino-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZYOLSNGXJSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)

![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)

![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)

![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)

![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5120034.png)

![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)

![5,5'-[(3-bromophenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5120050.png)

![N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)

![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)